molecular formula C12H22O2 B3028782 4-tert-Butylcyclohexyl acetate CAS No. 32210-23-4

4-tert-Butylcyclohexyl acetate

Cat. No.: B3028782
CAS No.: 32210-23-4
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acetate is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a carboxylic ester derived from acetic acid and 4-tert-butylcyclohexanol. This compound is known for its pleasant woody and floral fragrance, making it a popular ingredient in perfumes and cosmetics .

Safety and Hazards

4-tert-Butylcyclohexyl acetate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-tert-Butylcyclohexyl acetate typically involves the acetylation of 4-tert-butylcyclohexanol. This can be achieved through several methods:

Industrial Production Methods: In industrial settings, the compound is produced by catalytic hydrogenation of 4-tert-butylphenol followed by acetylation. The choice of catalyst (e.g., rhodium on carbon) and reaction conditions (e.g., temperature, pressure) can influence the cis/trans isomer ratio of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylcyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Mechanism of Action

The primary mechanism of action for 4-tert-Butylcyclohexyl acetate in its applications is its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its woody and floral scent .

Comparison with Similar Compounds

  • Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-
  • Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-
  • 4-tert-Butylcyclohexanol acetate

Uniqueness: 4-tert-Butylcyclohexyl acetate is unique due to its specific structural configuration, which imparts a distinct woody and floral fragrance. The cis and trans isomers of this compound have different olfactory properties, with the cis-isomer having a more intense and floral scent compared to the trans-isomer .

Properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name cis-4-tert-butylcyclohexyl acetate
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Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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